![molecular formula C14H12O3 B1196364 3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone CAS No. 10183-94-5](/img/structure/B1196364.png)
3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone
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Overview
Description
3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone is an anthracenone.
Scientific Research Applications
UV Synchrotron Radiation Linear Dichroism Spectroscopy
A study on the UV absorption of anthralin (a drug related to 3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone) by Nguyen et al. (2019) employed synchrotron radiation linear dichroism (SRLD) spectroscopy. This method revealed insights into the drug's electronic transitions and supported the interpretation of its anomalous fluorescence due to barrier-less excited state intramolecular proton transfer (Nguyen et al., 2019).
Inhibition of Keratinocyte Growth and Enzyme Activity
Müller, Huang, and Wiegrebe (1996) synthesized 1,8-dihydroxy-9(10H)-anthracenones with sulfur-linked substituents and evaluated their inhibitory effects on keratinocyte cell growth and enzyme activity. These compounds showed potent antiproliferative actions and enzyme inhibition, comparable to the antipsoriatic drug anthralin (Müller et al., 1996).
Synthesis and Structural Studies
Prinz et al. (1996) conducted studies on the synthesis of various anthracenones, including 1,8-dimethoxyanthracenone and 4,5-dihydroxy-9(10H)-anthracenone, providing insights into their molecular structures and potential applications in biological studies (Prinz et al., 1996).
Novel Carboxylic and Hydroxamic Acids
A study by Müller and Prinz (1997) described the synthesis of carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone. These compounds exhibited promising inhibitory activities against 5-lipoxygenase and antiproliferative actions, with reduced prooxidant properties compared to anthralin (Müller & Prinz, 1997).
Decomposition Studies
Huang, Mayer, and Wiegrebe (1994) focused on the decomposition of dithranol derivatives, including 10-Phenylthio-dithranol, a compound related to 3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone. This research offers valuable insights into the stability and degradation of such compounds (Huang et al., 1994).
Natural Occurrence in Plants
The study by Dagne et al. (1996) reported the isolation of new dihydroanthracenones from Gasteria bicolor, contributing to the understanding of naturally occurring anthracenones and their potential applications (Dagne et al., 1996).
Diels-Alder Reactions
Minuti et al. (1998) described a high-yielding route to 3,4-dihydro-1-(2H)-anthracenone based on Diels-Alder reactions, demonstrating an efficient synthetic approach to this and related compounds (Minuti et al., 1998).
properties
CAS RN |
10183-94-5 |
---|---|
Product Name |
3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone |
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
8,9-dihydroxy-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C14H12O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1,3,5,7,15,17H,2,4,6H2 |
InChI Key |
IFADZYPDPVTFAT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1)C(=C3C(=C2)C=CC=C3O)O |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C3C(=C2)C=CC=C3O)O |
Other CAS RN |
10183-94-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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